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Compound of Interest

Compound Name: Desoxyanisoin

Cat. No.: B031116 Get Quote

A Spectroscopic Showdown: Desoxyanisoin vs.
Anisoin
A comprehensive comparative analysis of the spectroscopic signatures of two closely related

aromatic ketones, Desoxyanisoin and Anisoin, is presented for researchers, scientists, and

professionals in drug development. This guide provides a detailed examination of their nuclear

magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-

Vis) data, supported by generalized experimental protocols.

The structural distinction between Desoxyanisoin (1,2-bis(4-methoxyphenyl)ethan-1-one) and

Anisoin (2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one) lies in the presence of a hydroxyl

group at the α-position to the carbonyl in Anisoin. This seemingly minor difference imparts

significant changes to their respective spectroscopic profiles, offering a clear case study in

structure-elucidation through spectroscopic techniques.

At a Glance: Key Spectroscopic Differences
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Spectroscopic
Technique

Desoxyanisoin Anisoin Key Difference

¹H NMR
Methylene singlet

(~4.2 ppm)

Methine singlet (~6.0

ppm) and a hydroxyl

proton signal

Absence of the

methylene protons

and presence of

methine and hydroxyl

protons in Anisoin.

¹³C NMR
Methylene carbon

signal (~45 ppm)

Methine carbon signal

(~76 ppm)

Upfield shift of the α-

carbon in

Desoxyanisoin

compared to the

hydroxyl-bearing α-

carbon in Anisoin.

IR Spectroscopy
C=O stretch (~1680

cm⁻¹)

C=O stretch (~1670

cm⁻¹) and a broad O-

H stretch (~3400

cm⁻¹)

Presence of a distinct

hydroxyl group

absorption in Anisoin.

Mass Spectrometry
Molecular Ion (M⁺) at

m/z 256

Molecular Ion (M⁺) at

m/z 272

A mass difference of

16 amu,

corresponding to the

additional oxygen

atom in Anisoin.

UV-Vis Spectroscopy
Aromatic and carbonyl

absorptions

Aromatic and carbonyl

absorptions

Subtle shifts in

absorption maxima

are expected due to

the auxochromic

effect of the hydroxyl

group in Anisoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The primary distinction between Desoxyanisoin and Anisoin in ¹H NMR is the signal

corresponding to the protons on the carbon atom alpha to the carbonyl group. In
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Desoxyanisoin, this is a two-proton singlet, whereas in Anisoin, it is a one-proton singlet, with

an additional signal for the hydroxyl proton. The ¹³C NMR spectra are distinguished by the

chemical shift of the alpha-carbon.

¹H NMR Data
Compound

Chemical Shift

(δ) ppm
Multiplicity Integration Assignment

Desoxyanisoin ~7.9 (d) Doublet 2H
Aromatic (ortho

to C=O)

~7.2 (d) Doublet 2H Aromatic

~6.9 (d) Doublet 2H Aromatic

~6.8 (d) Doublet 2H Aromatic

~4.2 (s) Singlet 2H -CH₂-

~3.8 (s) Singlet 3H -OCH₃

~3.7 (s) Singlet 3H -OCH₃

Anisoin ~7.9 (d) Doublet 2H
Aromatic (ortho

to C=O)

~7.2 - 6.8 (m) Multiplet 6H Aromatic

~6.0 (s) Singlet 1H -CH(OH)-

Signal varies Broad Singlet 1H -OH

~3.8 (s) Singlet 6H -OCH₃

¹³C NMR Data
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Compound Chemical Shift (δ) ppm Assignment

Desoxyanisoin ~197 C=O

~163, ~158 Aromatic C-O

~130, ~128, ~114, ~113 Aromatic CH

~55 -OCH₃

~45 -CH₂-

Anisoin ~195 C=O

~160, ~159 Aromatic C-O

~130, ~128, ~114, ~113 Aromatic CH

~76 -CH(OH)-

~55 -OCH₃

Infrared (IR) Spectroscopy
The most telling difference in the IR spectra of Desoxyanisoin and Anisoin is the presence of a

broad absorption band in the 3500-3200 cm⁻¹ region for Anisoin, which is characteristic of an

O-H stretching vibration. The carbonyl (C=O) stretching frequencies are also slightly different

due to the electronic influence of the adjacent hydroxyl group.
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Compound Functional Group
Characteristic Absorption

(cm⁻¹)

Desoxyanisoin C=O (Ketone) ~1680

C-O (Aryl ether) ~1250

C-H (Aromatic) ~3050

C-H (Aliphatic) ~2950

Anisoin O-H (Alcohol) ~3400 (broad)

C=O (Ketone) ~1670

C-O (Aryl ether) ~1250

C-H (Aromatic) ~3050

Mass Spectrometry (MS)
Mass spectrometry distinguishes the two compounds based on their molecular weights.

Desoxyanisoin has a molecular weight of 256.30 g/mol , while Anisoin has a molecular weight

of 272.30 g/mol . This difference of 16 g/mol corresponds to the oxygen atom of the hydroxyl

group in Anisoin. The fragmentation patterns will also differ, with Anisoin showing characteristic

losses related to its hydroxyl group.

Compound Molecular Formula Molecular Weight Key Fragments (m/z)

Desoxyanisoin C₁₆H₁₆O₃ 256.30

256 (M⁺), 135

(CH₃OC₆H₄CO⁺), 121

(CH₃OC₆H₄CH₂⁺)

Anisoin C₁₆H₁₆O₄ 272.30

272 (M⁺), 135

(CH₃OC₆H₄CO⁺), 137

(CH₃OC₆H₄CH(OH)⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Both Desoxyanisoin and Anisoin are expected to exhibit UV absorption due to the presence of

aromatic rings and the carbonyl group, which act as chromophores. The π → π* transitions of

the aromatic systems and the n → π* transition of the carbonyl group are the primary electronic

transitions. While specific λmax values are not readily available in the surveyed literature, it is

anticipated that Anisoin will show a slight bathochromic (red) shift compared to Desoxyanisoin
due to the electron-donating (auxochromic) effect of the hydroxyl group.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aromatic ketones like

Desoxyanisoin and Anisoin.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time

of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard

pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the

low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet): 1-2 mg of the solid sample is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into

a thin, transparent pellet using a hydraulic press.
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Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and

automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

with a direct insertion probe.

Ionization Method: Electron Ionization (EI) is a common method for these types of

compounds.

GC-MS Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a

volatile organic solvent like dichloromethane or methanol.

Acquisition: For GC-MS, a small volume (e.g., 1 µL) of the sample solution is injected into

the GC. The mass spectrometer scans a mass range (e.g., m/z 40-500) as compounds elute

from the GC column. For direct insertion, a small amount of the solid is placed in a capillary

tube and introduced into the ion source.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted so that the

maximum absorbance is between 0.5 and 1.5.

Acquisition: The spectrum is recorded over a range of wavelengths, typically from 200 to 400

nm. A cuvette containing the pure solvent is used as a reference.

Experimental Workflow
The general workflow for the spectroscopic analysis of an organic compound like

Desoxyanisoin or Anisoin is depicted in the following diagram.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis
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(¹H, ¹³C) UV-Vis Spectroscopy FT-IR Spectroscopy

Data Processing
(Fourier Transform, etc.)

Spectral Interpretation

Structure Elucidation

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of organic compounds.

This comparative guide highlights the power of spectroscopic methods in distinguishing

between closely related molecular structures. The presence of a single hydroxyl group in

Anisoin creates a cascade of observable differences across various spectroscopic techniques,

providing a clear and objective basis for their identification and characterization.
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To cite this document: BenchChem. [Spectroscopic comparison of Desoxyanisoin and
Anisoin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031116#spectroscopic-comparison-of-
desoxyanisoin-and-anisoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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